molecular formula C11H14N2O4S B6304735 c-Isoxazol-4-yl-methylamine tosylate CAS No. 1965309-18-5

c-Isoxazol-4-yl-methylamine tosylate

Cat. No. B6304735
CAS RN: 1965309-18-5
M. Wt: 270.31 g/mol
InChI Key: DQXTYMDBTHHRSR-UHFFFAOYSA-N
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Description

“c-Isoxazol-4-yl-methylamine tosylate” is a chemical compound with the CAS Number: 1965309-18-5 . It has a molecular weight of 270.31 and its IUPAC name is isoxazol-4-ylmethanamine 4-methylbenzenesulfonate . The compound is in the form of a white solid .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been significantly improved and modernized over time .


Molecular Structure Analysis

The linear formula of this compound is C11H14N2O4S . The InChI code is 1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 .


Chemical Reactions Analysis

The synthesis of isoxazole began with the formation of the N-oxide intermediate through intermediate B. Isoxazoline C was deprotonated in the presence of Et2NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 270.31 .

Mechanism of Action

C-Isoxazol-4-yl-methylamine tosylate is believed to act as a proton donor in the presence of a base, and this is thought to be the mechanism by which it catalyzes certain reactions. In addition, it is believed to act as a Lewis acid, and this could explain its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has been found to have anti-inflammatory and anti-bacterial properties. It has also been found to have an effect on the metabolism of certain compounds, and it has been found to be an effective inhibitor of the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

C-Isoxazol-4-yl-methylamine tosylate has several advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and it is easily soluble in a variety of organic solvents. However, it is important to note that it is toxic and should be handled with care.

Future Directions

C-Isoxazol-4-yl-methylamine tosylate has the potential to be used in a variety of applications, and there are several potential future directions for research. One potential direction is the use of this compound as a catalyst in the synthesis of novel heterocyclic compounds. Additionally, this compound could be used in the synthesis of pharmaceuticals, and it could be used as a starting material for the synthesis of biologically active compounds. Finally, this compound could be further studied to determine its potential as an inhibitor of enzymes, and to explore its potential anti-inflammatory and anti-bacterial properties.

Synthesis Methods

C-Isoxazol-4-yl-methylamine tosylate can be synthesized through a two-step process. The first step involves the preparation of the starting material, which is a solution of isoxazole and methylamine hydrochloride in methanol. This solution is then heated in the presence of a catalytic amount of acetic acid and toluene, and the resulting product is the desired this compound.

Scientific Research Applications

C-Isoxazol-4-yl-methylamine tosylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a ligand in transition metal-catalyzed reactions. It has also been used as a reagent in the synthesis of pharmaceuticals, and as a starting material for the synthesis of biologically active compounds.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methylbenzenesulfonic acid;1,2-oxazol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXTYMDBTHHRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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